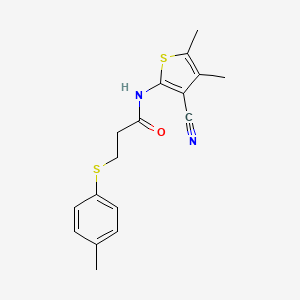![molecular formula C29H28N4O3 B2749518 N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189693-73-9](/img/structure/B2749518.png)
N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Reagents : The acetamide moiety is a functional group present in many natural and pharmaceutical products. Research by Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as new reagents for the synthesis of substituted N-alkylacetamides, demonstrating their versatility in synthetic chemistry, particularly in the creation of compounds with acetamide groups (Sakai et al., 2022).
Structural Aspects and Properties : Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, highlighting their potential for forming salts and inclusion compounds with specific acids. These structural insights could be relevant for understanding the chemical behavior and applications of N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (Karmakar et al., 2007).
Potential Applications in Scientific Research
Antimicrobial Agents : Debnath and Ganguly (2015) synthesized and evaluated the antimicrobial activities of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, some of which showed promising antibacterial and antifungal activities. This research suggests potential applications of similar acetamide derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antiallergic Agents : Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, aiming to find novel antiallergic compounds. Their research highlights the potential of certain acetamide derivatives in the development of new antiallergic treatments, demonstrating the broader applicability of acetamide derivatives in medicinal chemistry (Menciu et al., 1999).
Antioxidant Properties : Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. Their findings suggest that certain acetamide derivatives could serve as effective antioxidants, offering potential applications in the development of antioxidant agents (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-18-5-11-24(20(3)13-18)31-26(34)16-33-25-12-6-19(2)14-23(25)27-28(33)29(35)32(17-30-27)15-21-7-9-22(36-4)10-8-21/h5-14,17H,15-16H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFLHQJFBPJBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

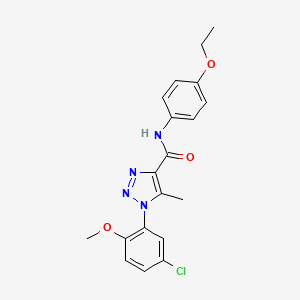
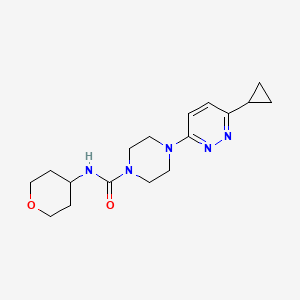
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
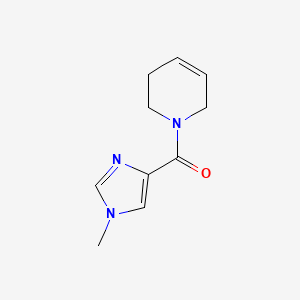
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
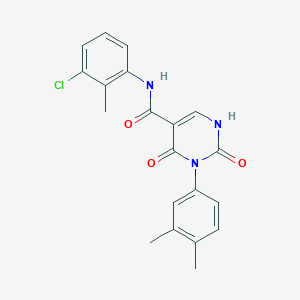

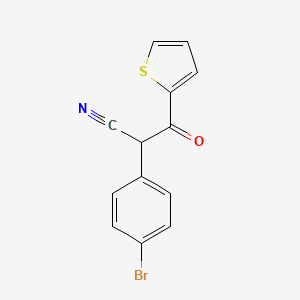
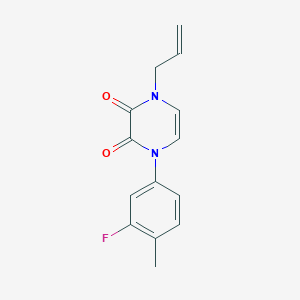
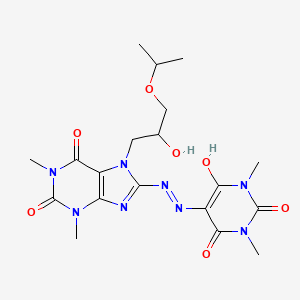
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2749455.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
